

# A Comparative Guide to the Anti-Tumor Efficacy of Radiolabeled Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of various radiolabeled minigastrin analogs, with a focus on their performance in preclinical models. Experimental data from key studies are summarized to facilitate a clear comparison with alternative therapeutic options. Detailed methodologies for the cited experiments are also provided to support an indepth understanding of the findings.

## Introduction to Radiolabeled Minigastrin Therapy

Radiolabeled minigastrin analogs are a promising class of radiopharmaceuticals for targeted radionuclide therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R). This receptor is highly expressed in several malignancies, including medullary thyroid carcinoma (MTC), neuroendocrine tumors (NETs), and some gastrointestinal stromal tumors, while its expression in most healthy tissues is limited. This differential expression provides a therapeutic window for delivering a cytotoxic radiation dose specifically to tumor cells, thereby minimizing damage to healthy tissues.

The core principle of this therapy involves a minigastrin analog, a small peptide that binds with high affinity to the CCK2R. This peptide is linked to a chelator, such as DOTA, which securely holds a therapeutic radionuclide. Upon intravenous administration, the radiolabeled minigastrin analog circulates in the bloodstream and selectively binds to CCK2R on tumor cells. The subsequent internalization of the receptor-ligand complex leads to an accumulation of the



radionuclide within the tumor, where its decay emits cytotoxic radiation, inducing tumor cell death.

Recent advancements have focused on optimizing the peptide sequence and the choice of radionuclide to improve tumor uptake, enhance stability, and increase therapeutic efficacy. This guide will delve into the performance of different radiolabeled minigastrin analogs, particularly comparing those labeled with the beta-emitter Lutetium-177 (<sup>177</sup>Lu) and the alpha-emitter Actinium-225 (<sup>225</sup>Ac).

## Comparative Efficacy of Radiolabeled Minigastrin Analogs

The therapeutic potential of radiolabeled minigastrin analogs is significantly influenced by the choice of the radionuclide. Beta-emitters like <sup>177</sup>Lu have a longer path length in tissue, making them suitable for larger tumors, while alpha-emitters like <sup>225</sup>Ac have a very short path length but a much higher linear energy transfer (LET), resulting in highly potent and localized cell killing, ideal for smaller tumors and micrometastases.

A recent study directly compared the therapeutic efficacy of the minigastrin analog DOTA-CCK-66 labeled with either  $^{177}$ Lu or  $^{225}$ Ac in a preclinical model of AR42J tumor-bearing mice. Treatment with a single dose of [ $^{225}$ Ac]Ac-DOTA-CCK-66 (37 kBq) resulted in a 4.5-fold increase in mean survival (54 ± 6 days) compared to the untreated control group (12 ± 3 days). In comparison, a single dose of [ $^{177}$ Lu]Lu-DOTA-CCK-66 (37 MBq) led to a 3-fold increase in mean survival (37 ± 3 days)[1][2]. These results highlight the superior therapeutic potential of the alpha-emitter  $^{225}$ Ac in this model.

### **Quantitative Biodistribution Data**

The biodistribution profile of a radiopharmaceutical is critical for its efficacy and safety, determining the concentration of the therapeutic agent in the tumor versus healthy organs. The following tables summarize the biodistribution data (% injected dose per gram of tissue - %ID/g) for various <sup>177</sup>Lu- and <sup>225</sup>Ac-labeled minigastrin analogs in tumor-bearing mice.

Table 1: Biodistribution of <sup>177</sup>Lu-Labeled Minigastrin Analogs in Tumor-Bearing Mice (%ID/g)



| Analog                                                | Tumor          | Blood          | Kidney         | Stoma<br>ch    | Liver          | Bone           | Time<br>p.i. | Mouse<br>/Tumor<br>Model           |
|-------------------------------------------------------|----------------|----------------|----------------|----------------|----------------|----------------|--------------|------------------------------------|
| [ <sup>177</sup> Lu]L<br>u-<br>DOTA-<br>cyclo-<br>MG1 | 3.74 ±<br>1.27 | 0.22 ±<br>0.05 | 2.50 ±<br>0.65 | 1.11 ±<br>0.23 | 0.55 ±<br>0.10 | 0.22 ±<br>0.04 | 30 min       | BALB/c<br>nude /<br>A431-<br>CCK2R |
| 3.50 ±<br>0.78                                        | 0.08 ±<br>0.02 | 1.84 ±<br>0.40 | 0.88 ±<br>0.15 | 0.32 ±<br>0.06 | 0.20 ±<br>0.03 | 4 h            |              |                                    |
| [ <sup>177</sup> Lu]L<br>u-<br>DOTA-<br>cyclo-<br>MG2 | 3.91 ±<br>1.59 | 0.26 ±<br>0.07 | 2.91 ±<br>0.78 | 1.09 ±<br>0.19 | 0.72 ±<br>0.18 | 0.25 ±<br>0.05 | -<br>30 min  | BALB/c<br>nude /<br>A431-<br>CCK2R |
| 3.72 ±<br>1.23                                        | 0.09 ±<br>0.02 | 2.11 ±<br>0.55 | 0.81 ±<br>0.13 | 0.45 ±<br>0.11 | 0.21 ±<br>0.04 | 4 h            |              |                                    |
| [177Lu]L<br>u-<br>DOTA-<br>rhCCK-<br>70               | 12.0 ±<br>0.8  | -              | 8.4 ±<br>0.8   | 6.2 ±<br>0.9   | 3.5 ±<br>1.7   | 2.4 ±<br>1.5   | <br>24 h     | AR42J /<br>CB17-<br>SCID           |
| [177Lu]L<br>u-<br>DOTA-<br>rhCCK-<br>91               | 7.5 ±<br>1.0   | -              | 6.6 ±<br>0.5   | 4.0 ±<br>1.2   | 2.0 ±<br>0.1   | -              | 24 h         | AR42J /<br>CB17-<br>SCID           |
| [ <sup>177</sup> Lu]L<br>u-PP-<br>F11N                | ~7             | -              | -              | -              | -              | -              | 4 h          | A431-<br>CCK2R                     |
| [ <sup>177</sup> Lu]L<br>u-                           | ~23            | -              | -              | -              | -              | -              | 4 h          | A431-<br>CCK2R                     |



| DOTA-                                          |                |   |   |   |   |   |      |                          |
|------------------------------------------------|----------------|---|---|---|---|---|------|--------------------------|
| MGS5                                           |                |   |   |   |   |   |      |                          |
| [ <sup>177</sup> Lu]L<br>u-<br>DOTA-<br>CCK-66 | 8.56 ±<br>1.08 | - | - | - | - | - | 24 h | AR42J /<br>CB17-<br>SCID |

Data compiled from multiple sources[1][3][4][5][6]. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Biodistribution of [225Ac]Ac-PP-F11N in A431/CCKBR Tumor-Bearing Nude Mice (%ID/g)

| Time p.i. | Tumor      | Blood     | Kidney    | Stomach   | Liver     | Bone      |
|-----------|------------|-----------|-----------|-----------|-----------|-----------|
| 1 h       | 13.0 ± 5.0 | 1.1 ± 0.3 | 8.1 ± 1.7 | 1.5 ± 0.6 | 1.9 ± 0.5 | 0.2 ± 0.1 |
| 4 h       | 11.2 ± 1.9 | 0.3 ± 0.1 | 4.2 ± 0.6 | 1.3 ± 0.3 | 0.9 ± 0.2 | 0.1 ± 0.0 |
| 24 h      | 7.2 ± 1.8  | 0.1 ± 0.0 | 3.8 ± 0.5 | 1.2 ± 0.7 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| 48 h      | 5.7 ± 1.8  | 0.1 ± 0.0 | 2.9 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| 7 days    | 4.5 ± 2.5  | 0.0 ± 0.0 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |

#### Data from[7][8][9].

These tables demonstrate that newer generation minigastrin analogs, such as DOTA-MGS5 and DOTA-rhCCK-70, exhibit significantly higher tumor uptake compared to earlier versions. The alpha-emitter conjugate, [225Ac]Ac-PP-F11N, also shows high and sustained tumor accumulation.

## **Comparison with Alternative Therapies**

The clinical utility of radiolabeled minigastrin analogs is best understood in the context of existing treatment options for CCK2R-expressing tumors.

Table 3: Comparison of Radiolabeled Minigastrin with Other Targeted Therapies



| Therapy                                                                                      | Target                          | Indication                                                     | Efficacy Highlights                                                                                                                                                                                                            |
|----------------------------------------------------------------------------------------------|---------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Radiolabeled<br>Minigastrin (e.g.,<br><sup>177</sup> Lu/ <sup>225</sup> Ac-DOTA-<br>analogs) | CCK2R                           | Medullary Thyroid<br>Carcinoma,<br>Neuroendocrine<br>Tumors    | Preclinical: Significant tumor growth inhibition and increased survival in mouse models. <sup>225</sup> Ac analogs show superior efficacy to <sup>177</sup> Lu analogs[1][2].                                                  |
| Lutathera® ( <sup>177</sup> Lu-<br>dotatate)                                                 | Somatostatin<br>Receptor (SSTR) | Gastroenteropancreati<br>c Neuroendocrine<br>Tumors (GEP-NETs) | Clinical: Reduces risk of disease progression or death by 72% as a first-line treatment for advanced GEP-NETs. Median Progression-Free Survival (PFS) of 22.8 months vs. 8.5 months for high-dose octreotide LAR[10][11] [12]. |
| Caprelsa®<br>(Vandetanib)                                                                    | RET, VEGFR, EGFR                | Medullary Thyroid<br>Carcinoma                                 | Clinical: Improves Progression-Free Survival (PFS). In one study, median PFS was 30.5 months vs 19.3 months for placebo[13]. A retrospective analysis showed a median PFS of 17 months[14].                                    |
| Cometriq®<br>(Cabozantinib)                                                                  | RET, MET, VEGFR2                | Medullary Thyroid<br>Carcinoma                                 | Clinical: Significantly prolongs Progression-Free Survival (PFS). In a phase III trial,                                                                                                                                        |



median PFS was 11.2 months vs 4.0 months for placebo[15][16]. A retrospective analysis showed a median PFS of 4 months in a second-line setting[14].

This comparison indicates that while radiolabeled minigastrin analogs show great promise in preclinical settings, approved therapies like Lutathera®, Caprelsa®, and Cometriq® have demonstrated significant clinical benefits in their respective indications. The development of radiolabeled minigastrin analogs is aimed at providing a new therapeutic option for patients with CCK2R-positive tumors, potentially including those who are refractory to existing treatments.

## **Experimental Protocols**

A generalized experimental protocol for evaluating the anti-tumor efficacy of radiolabeled minigastrin analogs in a preclinical setting is outlined below. This protocol is a synthesis of methodologies reported in various studies[2][3][17].

#### Cell Culture and Animal Model:

- CCK2R-expressing tumor cells (e.g., human medullary thyroid carcinoma cell line, AR42J rat pancreatic cancer cells, or A431 cells transfected with CCK2R) are cultured under standard conditions.
- Female athymic nude mice (e.g., BALB/c nude or CD-1 nude) are subcutaneously inoculated with a suspension of tumor cells (typically 5-10 x 10<sup>6</sup> cells) in the flank.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

#### 2. Radiolabeling of Minigastrin Analog:

• The DOTA-conjugated minigastrin analog is radiolabeled with <sup>177</sup>LuCl<sub>3</sub> or <sup>225</sup>AcCl<sub>3</sub> in a suitable buffer (e.g., ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).



• The radiochemical purity of the product is determined by methods such as radio-HPLC.

#### 3. Biodistribution Studies:

- Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled minigastrin analog.
- At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized.
- Tumors and major organs are excised, weighed, and the radioactivity is measured using a gamma counter.
- The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

#### 4. Therapy Studies:

- Tumor-bearing mice are randomized into treatment and control groups.
- The treatment group receives a therapeutic dose of the radiolabeled minigastrin analog intravenously. The control group may receive a vehicle or a non-therapeutic radiolabeled compound.
- Tumor volume and body weight are monitored regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (length x width²)/2.
- The primary endpoints are typically tumor growth delay and overall survival.

#### 5. Imaging Studies (Optional):

 SPECT/CT or PET/CT imaging can be performed at different time points after injection of an imaging-appropriate dose of the radiolabeled peptide to visualize tumor targeting and biodistribution non-invasively.

## Mandatory Visualizations CCK2R Signaling Pathway

The binding of a minigastrin analog to the CCK2R initiates a cascade of intracellular signaling events that can promote cell proliferation and survival. Understanding this pathway is crucial for developing targeted therapies.





Click to download full resolution via product page

Caption: CCK2R signaling cascade upon ligand binding.

## **Experimental Workflow for Efficacy Validation**

The following diagram illustrates a typical workflow for the preclinical validation of a novel radiolabeled minigastrin analog.





Click to download full resolution via product page

Caption: Preclinical validation workflow for radiolabeled minigastrin.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical evaluation of 225Ac-labeled minigastrin analog DOTA-CCK-66 for Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of 225Ac-labeled minigastrin analog DOTA-CCK-66 for Targeted Alpha Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Evaluation of Actinium-225 Labeled Minigastrin Analogue [225Ac]Ac-DOTA-PP-F11N for Targeted Alpha Particle Therapy [mdpi.com]
- 8. Evaluation of Actinium-225 Labeled Minigastrin Analogue [225Ac]Ac-DOTA-PP-F11N for Targeted Alpha Particle Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaboardroom.com [biopharmaboardroom.com]
- 11. NETTER-2 Trial: Lutathera Cuts Risk of Death by 72% in Neuroendocrine Tumor Treatment [healthandpharma.net]
- 12. novartis.com [novartis.com]
- 13. The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Cabozantinib for the Treatment of Metastatic Medullary Thyroid Carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 16. Exelixis Presents COMETRIQ™ (cabozantinib) Clinical Trial Data in Patients with Progressive, Metastatic Medullary Thyroid Cancer | Exelixis, Inc. [ir.exelixis.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- To cite this document: BenchChem. [A Comparative Guide to the Anti-Tumor Efficacy of Radiolabeled Minigastrin Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616805#validating-the-anti-tumor-efficacy-of-radiolabeled-mini-gastrin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com